![molecular formula C14H11BrO4S B2377350 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate CAS No. 443664-96-8](/img/structure/B2377350.png)
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate
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Description
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H11BrO4S . It has a molecular weight of 355.2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The crystal structure of 2-bromo-1,3-phenylene bis(4-methylbenzenesulfonate), a related compound, has been analyzed in detail . This kind of research can provide valuable insights into the properties and behaviors of the compound.
Organic Synthesis
p-Toluenesulfonates, a group of compounds to which 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate belongs, are often used in organic synthesis . They can act as intermediates in various chemical reactions, contributing to the synthesis of a wide range of organic compounds .
Biological Activity Monitoring
p-Toluenesulfonates have been used in biological studies, such as monitoring the merging of lipids and studying membrane fusion during the acrosome reaction . These applications can help researchers understand biological processes at the molecular level .
Photosensitizer Linking
The compound has been used in the development of technology for linking photosensitizers to model monoclonal antibodies . This can be useful in research related to photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy harmful cells .
Preparation of Analgesics and Sedatives
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate can be utilized as an intermediate in the synthesis of benzodiazepines , a class of drugs commonly used for their anxiolytic, hypnotic, and muscle relaxant properties .
Experimental Teaching
The α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry, has been applied in experimental teaching . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This kind of innovative experiment can enhance students’ scientific literacy levels and foster innovation consciousness as well as practical aptitude .
properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUBMWZCLHJCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate |
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